2-(1,2-Dioxopropoxy)benzoic acid hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,2-Dioxopropoxy)benzoic acid hydrate is an organic compound that features a benzoic acid core with a 1,2-dioxopropoxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2-Dioxopropoxy)benzoic acid hydrate typically involves the esterification of benzoic acid with 1,2-dioxopropanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to reflux, and the product is purified by recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(1,2-Dioxopropoxy)benzoic acid hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid esters.
Wissenschaftliche Forschungsanwendungen
2-(1,2-Dioxopropoxy)benzoic acid hydrate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential neuroprotective properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(1,2-Dioxopropoxy)benzoic acid hydrate involves its interaction with specific molecular targets. The compound may exert its effects by modulating enzyme activity or interacting with cellular receptors. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in neuroprotection and anti-inflammatory activities.
Vergleich Mit ähnlichen Verbindungen
- 4-(1H-1,2,4-Triazol-5-yl)benzoic acid hydrate
- 2,4-Dihydroxybenzoic acid
- 4-Decyloxy-benzoic acid hydrate
Comparison: 2-(1,2-Dioxopropoxy)benzoic acid hydrate is unique due to its specific ester linkage and the presence of the 1,2-dioxopropoxy group. This structural feature distinguishes it from other benzoic acid derivatives and contributes to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H10O6 |
---|---|
Molekulargewicht |
226.18 g/mol |
IUPAC-Name |
2-(2-oxopropanoyloxy)benzoic acid;hydrate |
InChI |
InChI=1S/C10H8O5.H2O/c1-6(11)10(14)15-8-5-3-2-4-7(8)9(12)13;/h2-5H,1H3,(H,12,13);1H2 |
InChI-Schlüssel |
DLKFQAHWYMEWIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(=O)OC1=CC=CC=C1C(=O)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.